4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol
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Overview
Description
4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol is an organic compound with a unique structure that combines a phenol group with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidative properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. The compound’s phenol group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can disrupt cellular processes, leading to antimicrobial, antioxidative, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((5-methylpyridin-2-yl)imino)methylphenol
- N-(1,3,4-thiadiazol-2-yl)-1-(6-chloropyridin-3-yl)methyl-5-methyl-1H-[1,2,3]triazol-4-carboxamide
Uniqueness
4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol is unique due to its specific combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62122-41-2 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
4-(5-chloro-3-methylpyridin-2-yl)oxyphenol |
InChI |
InChI=1S/C12H10ClNO2/c1-8-6-9(13)7-14-12(8)16-11-4-2-10(15)3-5-11/h2-7,15H,1H3 |
InChI Key |
RFRUVCORTNQJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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